5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-fluorophenyl group at position 5, a phenyl group at position 3, and a mercapto (-SH) group at position 2. This scaffold is recognized for its structural similarity to psoralen derivatives, which are known for their DNA-intercalating and photochemotherapeutic properties . The compound’s synthesis typically involves cyclocondensation reactions, with modifications in substituents to enhance biological activity. It has been explored for diverse pharmacological applications, including anticancer and antimicrobial activities, owing to its ability to interact with biological targets such as kinases and DNA .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS2/c19-12-8-6-11(7-9-12)14-10-24-16-15(14)17(22)21(18(23)20-16)13-4-2-1-3-5-13/h1-10H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXZIUCIHLILLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects. Specific pathways, such as the inhibition of kinase activity or modulation of inflammatory pathways, have been proposed based on experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity based on substituent variations at positions 2, 3, 5, and 4. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Pharmacological Comparison of Selected Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Findings :
Bioactivity Modulation via Substituents :
- The mercapto (-SH) group at position 2 enhances interactions with biological targets, such as kinases, through hydrogen bonding and thiol-mediated covalent binding .
- 4-Fluorophenyl at position 5 improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neuroactive analogs .
- Aryl substitutions (e.g., 3,4-dimethoxyphenyl) increase water solubility and anticancer potency compared to the parent scaffold .
Synthetic Efficiency :
- The target compound and its analogs are synthesized via cyclocondensation or one-pot protocols, achieving yields of 72–90% without chromatographic purification . Microwave-assisted synthesis further reduces reaction times .
Pharmacological Superiority: Compared to furo[2,3-d]pyrimidin-4(3H)-ones (e.g., compound 6g in ), thieno analogs exhibit stronger anticancer activity due to the sulfur atom’s electron-withdrawing effects, which enhance DNA intercalation . Pyrido[2,3-d]pyrimidin-4(3H)-ones (e.g., compound 25 in ) show comparable antimicrobial activity but lower selectivity for cancer cells than thieno derivatives .
Structural Hybrids: Hybrids like the coumarin-pyrazolo-pyridine derivative () demonstrate dual functionality (anticancer and fluorescence sensing) but require complex synthetic routes, limiting scalability compared to simpler thieno analogs.
Biological Activity
5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[2,3-d]pyrimidine core with specific substitutions, suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₁₉H₁₄FN₂OS₂ |
| Molecular Weight | 366.46 g/mol |
| CAS Number | 301687-15-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors involved in disease processes. The presence of the mercapto group allows for redox reactions, potentially modulating inflammatory pathways and kinase activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The mercapto group can participate in redox reactions, influencing oxidative stress pathways.
- Cell Cycle Regulation : It may affect cell cycle progression in cancer cells.
Antitumor Activity
Studies have shown that derivatives of thienopyrimidine compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated potent inhibition of L1210 leukemia cell proliferation with IC₅₀ values in the nanomolar range . Although specific data for this compound is limited, its structural similarities suggest potential antitumor efficacy.
Antimicrobial Properties
Thienopyrimidine derivatives are also known for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar properties.
Research Findings and Case Studies
- In Vitro Studies : Research has demonstrated that thienopyrimidine compounds can significantly inhibit cancer cell lines. For example, a study reported that a related compound exhibited strong growth inhibition in A431 vulvar epidermal carcinoma cells .
- Comparative Studies : Similar compounds such as 5-cyano derivatives have been evaluated for their antitumor activity, providing a benchmark for assessing the efficacy of this compound .
Summary of Biological Activities
Q & A
Q. Table 1: Comparative Yields of Thieno[2,3-d]pyrimidinones
| Substituent (R) | Synthetic Route | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | Formic Acid Reflux | 85 | 205–208 | |
| 4-Chlorophenyl | Vilsmeier-Haack | 72 | 254–256 | |
| 4-Methoxyphenyl | Vilsmeier-Haack | 58 | 214–215 |
Q. Table 2: Key DHFR Inhibitory Activities
| Compound | IC₅₀ (μM) | LogP | Key Interactions (Docking) | Reference |
|---|---|---|---|---|
| 4-Cl Derivative | 0.12 | 3.2 | H-bond Thr56, π-π Phe31 | |
| 4-F Derivative | 0.28 | 3.5 | H-bond Asp27, hydrophobic pocket |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
